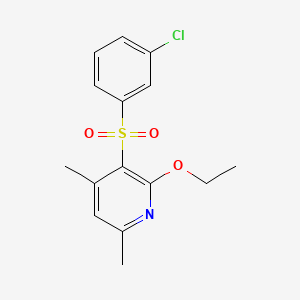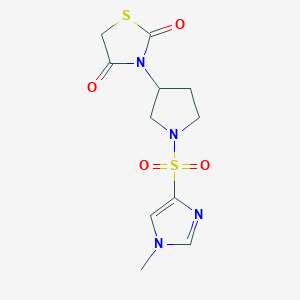![molecular formula C23H18ClN5O B2987670 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-54-2](/img/structure/B2987670.png)
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups. It has a quinazolin-5-amine core, which is a type of heterocyclic compound . This core is substituted with a 4-chlorophenyl group, a 2-methoxyphenyl group, and a triazolo group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Quinazolin-5-amines can participate in a variety of reactions due to the presence of the amine group and the aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Activity
Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, suggesting potential for anticancer applications (Reddy et al., 2015).
Antihistaminic Agents
Alagarsamy et al. (2008) synthesized a series of novel triazoloquinazolin-5-ones and tested them for H(1)-antihistaminic activity. One compound emerged as particularly active, showing promise as a new class of H1-antihistaminic agents with minimal sedation compared to chlorpheniramine maleate, indicating potential for safer allergy treatments (Alagarsamy et al., 2008).
Vascular Disrupting Agents
Driowya et al. (2016) tested triazoloquinazoline derivatives for their ability to inhibit tubulin polymerization and disrupt cancer cell growth, with some compounds showing potent anticancer activity and effects on cell shape, migration, and tube formation in endothelial cells. This highlights their potential as vascular disrupting agents for cancer treatment (Driowya et al., 2016).
Molecular Docking and Structure Analysis
Wu et al. (2022) synthesized and characterized a triazoloquinazoline derivative, analyzing its structural properties through X-ray crystallography and DFT calculations. Molecular docking suggested favorable interactions with SHP2 protein, indicating potential for therapeutic applications in targeting specific proteins (Wu et al., 2022).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c1-30-20-9-5-2-6-16(20)14-25-22-18-7-3-4-8-19(18)29-23(26-22)21(27-28-29)15-10-12-17(24)13-11-15/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPARLHJAGISBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2987588.png)
![N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2987589.png)
![6-Hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B2987591.png)
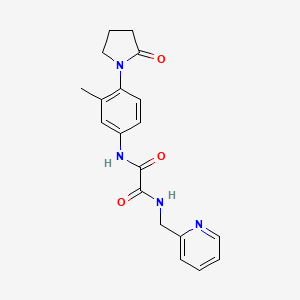
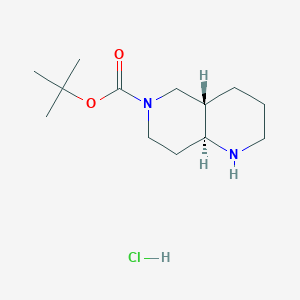

![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)
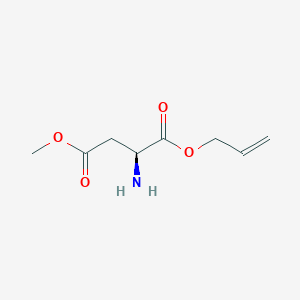
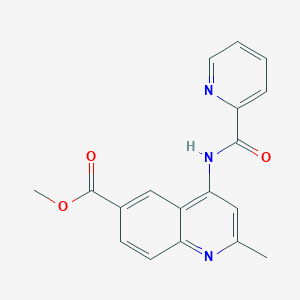
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)
![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
